METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE
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Overview
Description
METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes bromine, sulfur, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of bromine and trifluoromethyl groups. The final step involves the esterification of the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atoms.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the trifluoromethyl group can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The bromine and trifluoromethyl groups are known to influence the pharmacokinetic properties of molecules, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:
Uniqueness
What sets METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE apart is its combination of bromine, sulfur, and trifluoromethyl groups, which confer unique chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.
Properties
Molecular Formula |
C20H11Br2F3N4O3S |
---|---|
Molecular Weight |
604.2g/mol |
IUPAC Name |
methyl 2-[[3-bromo-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H11Br2F3N4O3S/c1-32-19(31)10-4-2-3-5-11(10)27-18(30)16-15(22)17-26-12(13-6-9(21)8-33-13)7-14(20(23,24)25)29(17)28-16/h2-8H,1H3,(H,27,30) |
InChI Key |
UFMNEAOAHJRCMQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Origin of Product |
United States |
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